molecular formula C9H16O2 B2876908 rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol CAS No. 1116615-01-0

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol

Cat. No.: B2876908
CAS No.: 1116615-01-0
M. Wt: 156.225
InChI Key: QAKBGCPVNOIYAO-UBGVJBJISA-N
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Description

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol is a chemical compound with a complex structure that includes a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol typically involves the catalytic hydrogenation of benzofuran derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of chlorinated derivatives.

Scientific Research Applications

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • (3aS,7aR)-7a-(Hydroxymethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-3a-yl]methanol

Uniqueness

rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol is unique due to its specific benzofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-10H,1-6H2/t7-,8?,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKBGCPVNOIYAO-UBGVJBJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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